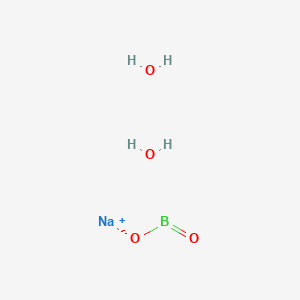

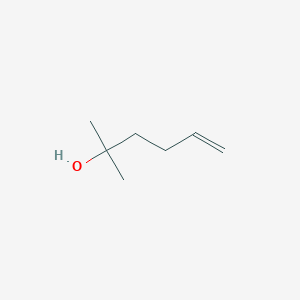

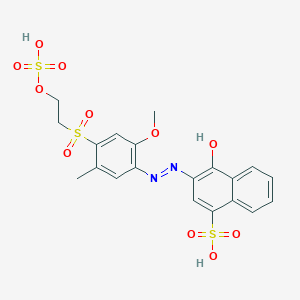

![molecular formula C4H8N2 B103113 1,3-Diazabicyclo[3.1.0]hexane CAS No. 17038-28-7](/img/structure/B103113.png)

1,3-Diazabicyclo[3.1.0]hexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Diazabicyclo[3.1.0]hexane, commonly known as DABCO, is a bicyclic organic compound that belongs to the family of diazabicycloalkanes. DABCO is widely used in organic synthesis as a catalyst, a ligand, and a stabilizer due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of DABCO is complex and varies depending on its application. As a catalyst, DABCO acts as a nucleophilic catalyst, where it accelerates the reaction by increasing the electrophilicity of the substrate. As a ligand, DABCO forms stable complexes with metal ions through its lone pair of electrons. As a stabilizer, DABCO prevents the formation of unwanted by-products by reacting with reactive intermediates.

Biochemische Und Physiologische Effekte

DABCO has been shown to have limited biochemical and physiological effects. It is not toxic to humans and has no known side effects. However, it should be handled with care as it is a strong irritant to skin and eyes.

Vorteile Und Einschränkungen Für Laborexperimente

DABCO has several advantages for lab experiments. It is a versatile catalyst that can be used in a wide range of organic synthesis reactions. It is also a stable and inexpensive compound that is readily available. However, DABCO has some limitations. It is highly reactive and can react with other compounds in the reaction mixture, leading to unwanted by-products. It is also difficult to separate from the reaction mixture due to its high solubility in organic solvents.

Zukünftige Richtungen

There are several future directions for the research on DABCO. One potential direction is the development of new synthesis methods that are more efficient and produce higher yields of DABCO. Another direction is the exploration of new applications of DABCO in fields such as catalysis, coordination chemistry, and polymerization. In addition, the use of DABCO in combination with other catalysts or ligands could lead to the development of new and more efficient reactions.

Synthesemethoden

DABCO can be synthesized through several methods, including the reaction between piperazine and formaldehyde, the reaction between cyclohexene and ammonia, and the reaction between cyclohexanone and hydrazine. However, the most common method is the reaction between cyclohexene oxide and ammonia. This method involves the addition of cyclohexene oxide to an ammonia solution in the presence of a catalyst such as zinc oxide or magnesium oxide. The reaction takes place at room temperature and produces DABCO as the main product.

Wissenschaftliche Forschungsanwendungen

DABCO has been extensively used in scientific research due to its unique chemical properties. It is commonly used as a catalyst in organic synthesis, particularly in the synthesis of heterocyclic compounds. DABCO has also been used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. In addition, DABCO has been used as a stabilizer in polymerization reactions, where it prevents the formation of unwanted by-products.

Eigenschaften

CAS-Nummer |

17038-28-7 |

|---|---|

Produktname |

1,3-Diazabicyclo[3.1.0]hexane |

Molekularformel |

C4H8N2 |

Molekulargewicht |

84.12 g/mol |

IUPAC-Name |

1,3-diazabicyclo[3.1.0]hexane |

InChI |

InChI=1S/C4H8N2/c1-4-2-6(4)3-5-1/h4-5H,1-3H2 |

InChI-Schlüssel |

IESGURQWOKTSMU-UHFFFAOYSA-N |

SMILES |

C1C2CN2CN1 |

Kanonische SMILES |

C1C2CN2CN1 |

Synonyme |

1,3-Diazabicyclo[3.1.0]hexane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

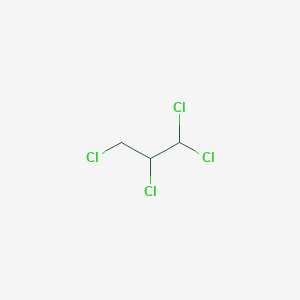

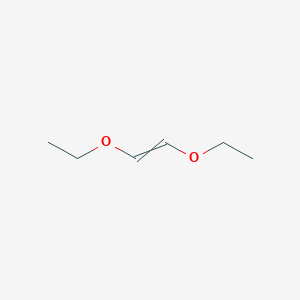

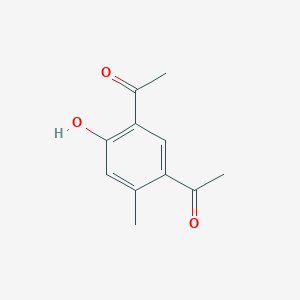

![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)